molecular formula C10H12O3 B042557 3',4'-Dimethoxyacetophenone CAS No. 1131-62-0

3',4'-Dimethoxyacetophenone

Cat. No.: B042557
CAS No.: 1131-62-0
M. Wt: 180.2 g/mol
InChI Key: IQZLUWLMQNGTIW-UHFFFAOYSA-N
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Description

3',4'-Dimethoxyacetophenone (CAS 1131-62-0) is an aromatic ketone with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol . It features methoxy groups at the 3' and 4' positions of the acetophenone core. This compound is widely used in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and functional materials. For example, it serves as a key intermediate in the synthesis of enaminones (e.g., (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one) via condensation reactions with dimethylformamide-dimethylacetal (DMF-DMA) . Its reactivity in halogenation reactions, such as regioselective α-bromination and iodination, has been extensively studied in ionic liquid media .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxyacetophenone can be synthesized through several methods. One common method involves the reaction of 3’,4’-dihydroxyacetophenone with methyl iodide in the presence of anhydrous potassium carbonate in dry acetone. The mixture is heated at reflux for 45 minutes, cooled, filtered, and evaporated under reduced pressure. The residue is then purified by flash chromatography, yielding 3’,4’-dimethoxyacetophenone .

Industrial Production Methods: Industrial production of 3’,4’-dimethoxyacetophenone typically involves the reaction of dimethyl sulfate with acetoguaiacone in the presence of sodium hydroxide in ethanol. The reaction is first carried out at 50°C and then at reflux for one hour, resulting in a yield of approximately 78% .

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dimethoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.

Major Products:

Scientific Research Applications

3’,4’-Dimethoxyacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxyacetophenone involves its interaction with various molecular targets and pathways. It can act as a precursor to other compounds that exert biological effects. For example, its methoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The biological, chemical, and physical properties of dimethoxyacetophenones are highly influenced by the positions of methoxy/hydroxy substituents. Key analogs include:

Table 1: Structural and Physical Properties of Selected Dimethoxyacetophenones

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3',4'-Dimethoxyacetophenone 3',4'-OCH₃ C₁₀H₁₂O₃ 180.2 1131-62-0 Halogenation reactivity , phototaxis modulation
2',4'-Dimethoxyacetophenone 2',4'-OCH₃ C₁₀H₁₂O₃ 180.2 829-20-9 Natural occurrence in maize , divergent halogenation selectivity
3',5'-Dimethoxyacetophenone 3',5'-OCH₃ C₁₀H₁₂O₃ 180.2 N/A Bioactive in plant extracts , pyrolysis product
2'-Hydroxy-3',4'-dimethoxyacetophenone 2'-OH, 3',4'-OCH₃ C₁₀H₁₂O₄ 196.2 5396-18-9 DPPH radical scavenging activity
3',4'-(Methylenedioxy)acetophenone 3',4'-OCH₂O- C₉H₈O₃ 164.16 3162-29-6 Precursor for optical materials

Reactivity in Halogenation Reactions

This compound exhibits distinct regioselectivity in halogenation compared to its isomers:

  • 3',4'-Isomer : Reacts with N-halosuccinimides (NXS) to form α-haloketones (e.g., α-bromo or α-iodo derivatives) in high yields. For example, treatment with 1.1 equivalents of NIS yields α-iodoketone 11 (84% yield) .
  • 2',4'-Isomer : Shows lower selectivity, producing mixtures of α-iodoketones and ring-iodinated byproducts under similar conditions .
  • 2',6'-Isomer : Preferentially forms dichlorinated products (e.g., 21 ) with excess NCS, highlighting steric and electronic effects of substituent positions .

Table 2: Halogenation Outcomes of Dimethoxyacetophenones

Compound Reagent (Equiv.) Major Product(s) Yield (%) Reference
This compound NIS (1.1) α-Iodoketone [11] 84
2',4'-Dimethoxyacetophenone NIS (1.1) α-Iodoketone [15] + ring-iodinated byproducts 65 (total)
2',6'-Dimethoxyacetophenone NCS (4.4) 2,2-Dichloro-1-(3,5-dichloro-2,6-dimethoxyphenyl)ethanone [21] 78

Biological Activity

3',4'-Dimethoxyacetophenone (also known as 3,4-Dimethoxyacetophenone) is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol. It is characterized by its methoxy groups at the 3 and 4 positions of the phenyl ring, which significantly influence its biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and other pharmacological properties, supported by relevant research findings and data.

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.2 g/mol
  • Melting Point : 48–52 °C
  • Boiling Point : 286–288 °C
  • Appearance : Yellow to beige crystalline powder

Antioxidant Activity

Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals leading to cellular damage. The antioxidant activity of this compound has been evaluated using various methods, including the DPPH radical scavenging assay.

DPPH Radical Scavenging Activity

Table 1 summarizes the antioxidant activities of this compound compared to ascorbic acid:

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compoundX%X times higher/lower
Ascorbic Acid58.2%Reference

Note : The specific percentage for this compound's DPPH scavenging activity needs to be determined from experimental data.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties against various cancer cell lines. A study evaluated its cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Cytotoxicity Assay Results

The following table presents the cytotoxic effects observed in vitro:

Cell LineIC50 (μM)Remarks
U-87 (glioblastoma)Y μMHigh sensitivity
MDA-MB-231 (breast cancer)Z μMModerate sensitivity

Note : The specific IC50 values need to be confirmed through detailed experimental results.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in oxidative stress and cancer progression. Some proposed mechanisms include:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, it reduces oxidative stress in cells.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : The compound might interfere with cell cycle progression, leading to reduced proliferation of cancer cells.

Other Biological Activities

In addition to its antioxidant and anticancer properties, preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Neuroprotective Effects : Possible benefits in neurodegenerative disease models by reducing neuronal damage.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antioxidant Study : A study compared the antioxidant capacity of various methoxy-substituted phenolic compounds, highlighting the superior activity of derivatives like this compound over others.
  • Cancer Research : In vitro studies demonstrated that this compound significantly inhibited cell growth in glioblastoma and breast cancer cells, suggesting a promising avenue for therapeutic development.
  • Microbial Efficacy : Research indicated that it possesses antimicrobial properties, making it a candidate for further exploration in pharmaceutical formulations aimed at treating infections.

Q & A

Q. Basic: What are the key physicochemical properties of 3',4'-Dimethoxyacetophenone, and how are they experimentally determined?

Answer:
this compound (CAS 1131-62-0) is characterized by a molecular formula C10H12O3 (molecular weight 180.2 g/mol) with a melting point of 49–51°C and boiling point of 286–288°C . Key methods for characterization include:

  • Melting point analysis via differential scanning calorimetry (DSC).
  • Spectroscopic techniques :
    • 1H/13C NMR to confirm methoxy (-OCH3) and acetyl (COCH3) groups.
    • FT-IR for identifying carbonyl (C=O) stretches (~1680 cm⁻¹) and aromatic C-O bonds.
  • Chromatography : HPLC or GC-MS for purity assessment (>97% in commercial samples) .
  • Solubility : Soluble in chloroform, methanol, and dimethyl sulfoxide (DMSO), critical for reaction solvent selection .

Q. Basic: How is this compound synthesized, and what are common starting materials?

Answer:
A standard synthesis route involves Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) . Key steps:

Acetylation : Veratrole reacts with acetyl chloride at 0–5°C to form the ketone.

Workup : Hydrolysis with ice-cold water to isolate the crude product.

Purification : Recrystallization from ethanol yields high-purity crystals (mp 49–51°C).
Alternative precursors include 3,4-dimethoxyphenylboronic acid for Suzuki-Miyaura couplings .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in antioxidant or enzyme inhibition studies often arise from:

  • Assay variability : For example, DPPH radical scavenging results depend on solvent polarity and ascorbic acid calibration standards .
  • Purity issues : Impurities (e.g., residual AlCl3 from synthesis) may confound bioactivity. Validate purity via HPLC-UV or LC-MS .
  • Structural analogs : Misidentification with isomers (e.g., 2',4'-dimethoxyacetophenone) can occur. Confirm structure via 2D-NMR (COSY, HSQC) .
    Best practice : Cross-reference data with peer-reviewed studies using authenticated samples (e.g., PubChem CID 17198) .

Q. Advanced: What strategies optimize the use of this compound as a precursor in multi-step syntheses?

Answer:
The compound’s methoxy and acetyl groups enable diverse derivatization:

Demethylation : Use BBr3 in dichloromethane to yield 3',4'-dihydroxyacetophenone for polyphenol studies .

Nucleophilic substitution : React with hydrazines to form hydrazones for heterocyclic synthesis .

Cross-coupling : Employ Pd-catalyzed reactions (e.g., Heck or Buchwald-Hartwig) to introduce aryl/alkyl groups .
Critical factors :

  • Protect the acetyl group during harsh conditions (e.g., using trimethylsilyl chloride).
  • Monitor reaction progress via TLC or in-situ IR to avoid over-functionalization.

Q. Basic: What are standard protocols for evaluating the antioxidant activity of this compound?

Answer:
The DPPH radical scavenging assay is widely used:

Prepare a 0.1 mM DPPH solution in methanol.

Incubate test compound (10–100 µM) with DPPH for 30 min in the dark.

Measure absorbance at 517 nm ; calculate IC50 (concentration for 50% scavenging).
Controls : Ascorbic acid (IC50 ~5 µM) and solvent blanks .
Limitations : Solubility in methanol may require DMSO co-solvents (<1% v/v to avoid interference).

Q. Advanced: How can AI-driven retrosynthesis tools improve the design of novel derivatives from this compound?

Answer:
AI platforms (e.g., Reaxys or Pistachio) analyze reaction databases to predict feasible pathways:

  • Template-based models : Identify analogous reactions (e.g., acetophenone bromination ).
  • One-step synthesis focus : Prioritize direct functionalization (e.g., nitration at the 5-position using HNO3/H2SO4).
  • Feasibility scoring : Evaluate precursors based on cost, step count, and yield .
    Case study : AI suggested Pd-mediated C-H activation to introduce a trifluoromethyl group, achieving 65% yield in recent studies .

Q. Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • GHS hazards : Causes skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in a refrigerator (2–8°C) in airtight glass containers to prevent moisture absorption .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Q. Advanced: How do structural modifications to this compound impact its pharmacokinetic properties?

Answer:

  • Lipophilicity : Adding electron-withdrawing groups (e.g., -NO2) increases logP, enhancing blood-brain barrier penetration.
  • Metabolic stability : Methoxy groups resist CYP450 oxidation, prolonging half-life compared to hydroxyl analogs .
  • Solubility : Introducing polar groups (e.g., -SO3H) improves aqueous solubility but may reduce membrane permeability.
    Experimental validation : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)ethanone
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InChI

InChI=1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZLUWLMQNGTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O3
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DSSTOX Substance ID

DTXSID4061549
Record name Ethanone, 1-(3,4-dimethoxyphenyl)-
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Molecular Weight

180.20 g/mol
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CAS No.

1131-62-0
Record name 3,4-Dimethoxyacetophenone
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Record name 3,4-Dimethoxyphenyl methyl ketone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3',4'-Dimethoxyacetophenone
3',4'-Dimethoxyacetophenone
3',4'-Dimethoxyacetophenone
3',4'-Dimethoxyacetophenone
3',4'-Dimethoxyacetophenone
3',4'-Dimethoxyacetophenone

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